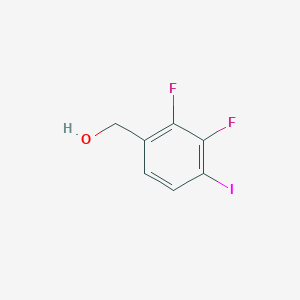
(S)-2-(Aminooxy)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Aminooxy)propane-1-thiol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features both an aminooxy group and a thiol group, which can participate in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Aminooxy)propane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable chiral precursor, such as (S)-2-bromo-1-propanol.
Formation of Aminooxy Group: The bromo group is substituted with an aminooxy group using hydroxylamine or its derivatives under basic conditions.
Introduction of Thiol Group: The hydroxyl group is then converted to a thiol group using thiolating agents like thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Aminooxy)propane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The aminooxy group can be reduced to form amines.
Substitution: Both the aminooxy and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms involving thiol groups.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(Aminooxy)propane-1-thiol would depend on its specific application. Generally, the aminooxy group can form stable oximes with carbonyl compounds, while the thiol group can form disulfide bonds with other thiols. These interactions can affect molecular targets and pathways in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Aminooxy)propane-1-thiol: The enantiomer of the compound with similar but potentially different biological activity.
2-(Aminooxy)ethanethiol: A similar compound with a shorter carbon chain.
2-(Aminooxy)propane-1-ol: A compound with a hydroxyl group instead of a thiol group.
Propiedades
Fórmula molecular |
C3H9NOS |
|---|---|
Peso molecular |
107.18 g/mol |
Nombre IUPAC |
O-[(2S)-1-sulfanylpropan-2-yl]hydroxylamine |
InChI |
InChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3/t3-/m0/s1 |
Clave InChI |
LYBKZBGFWLFVQS-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](CS)ON |
SMILES canónico |
CC(CS)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




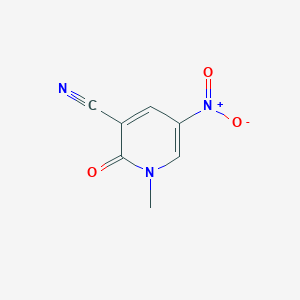
![7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B12844491.png)



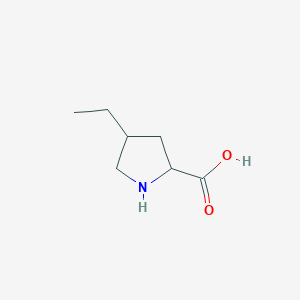
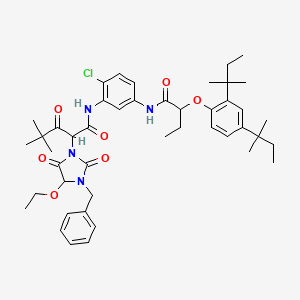
![N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12844527.png)
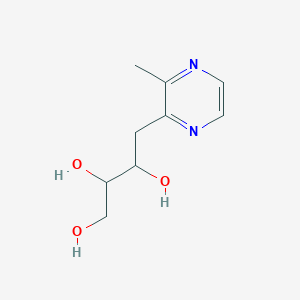

![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
